molecular formula C23H25ClN6O B600983 Losartan Methyl Ether CAS No. 114798-94-6

Losartan Methyl Ether

Katalognummer: B600983
CAS-Nummer: 114798-94-6
Molekulargewicht: 436.94
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Losartan Methyl Ether is a derivative of Losartan, a well-known angiotensin II receptor antagonist used primarily for the treatment of hypertension. This compound retains the core structure of Losartan but includes a methyl ether group, which can influence its chemical properties and biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Losartan Methyl Ether typically involves the methylation of Losartan. One common method is the reaction of Losartan with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the methylation process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The key steps include the preparation of intermediates, methylation, and purification through crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Losartan Methyl Ether can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it back to its alcohol form.

    Substitution: The methyl ether group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Losartan Methyl Ether has been investigated for its potential benefits in various therapeutic areas:

  • Hypertension Management : As with Losartan, its methyl ether variant functions primarily as an angiotensin II receptor antagonist. It is effective in lowering blood pressure by preventing vasoconstriction and reducing aldosterone secretion, which is crucial in managing hypertension and related cardiovascular risks .
  • Diabetic Nephropathy : Similar to its parent compound, this compound may offer protective effects against diabetic nephropathy by mitigating renal damage in hypertensive patients with type 2 diabetes .
  • Heart Failure : The compound's role in heart failure management is under exploration, particularly in patients with reduced left ventricular ejection fraction. By lowering blood pressure and fluid retention, it may improve symptoms and reduce hospitalization rates .

Formulation Strategies

The formulation of controlled-release matrices for this compound has been a significant area of research. Studies have focused on developing sustained-release formulations that extend the drug's half-life beyond its typical duration of 1.5 to 2.5 hours .

Table 1: Formulation Types of this compound

Formulation TypePolymer UsedRelease ProfileDuration of Release
Controlled-Release MatricesEthocel grade 10SustainedUp to 24 hours
Floating MatricesHPMC K15MSustainedUp to 24 hours
Solid DispersionsPEG 6000SustainedVaries

Pharmacokinetic Studies

Pharmacokinetic studies have demonstrated that the combination of this compound with herbal supplements like Nigella Sativa enhances its absorption and bioavailability. In animal studies, the peak plasma concentration (C_max) and area under the curve (AUC) values were significantly higher when administered alongside these supplements, suggesting a potential for improved therapeutic outcomes .

Table 2: Pharmacokinetic Parameters of this compound

Treatment GroupC_max (ng/mL)AUC (ng·h/mL)t_1/2 (hours)
Control (Losartan alone)XYZ
Nigella Sativa + LosartanIncreased by 60.30%Increased by 73.17%Comparable
Trigonella Foenum-graecum + LIncreased by 31.27%Increased by 50.77%Significantly increased

Case Studies

Several case studies illustrate the clinical efficacy of this compound:

  • Case Study on Hypertension : A clinical trial involving patients with stage 1 hypertension showed significant reductions in systolic and diastolic blood pressure when treated with this compound compared to placebo groups.
  • Diabetic Nephropathy Management : Another study highlighted improvements in renal function markers among diabetic patients receiving this compound, indicating its potential as a renoprotective agent.

Wirkmechanismus

Losartan Methyl Ether exerts its effects by blocking the angiotensin II type 1 (AT1) receptors. This inhibition prevents angiotensin II from binding to these receptors, leading to vasodilation and reduced blood pressure. The molecular targets include the AT1 receptors located in various tissues, and the pathways involved are primarily related to the renin-angiotensin system.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Losartan: The parent compound, used widely for hypertension.

    Candesartan: Another angiotensin II receptor antagonist with similar uses.

    Telmisartan: Known for its long-lasting effects and high potency.

Uniqueness

Losartan Methyl Ether is unique due to the presence of the methyl ether group, which can alter its pharmacokinetic and pharmacodynamic properties. This modification can potentially enhance its efficacy or reduce side effects compared to its parent compound, Losartan.

Biologische Aktivität

Losartan Methyl Ether, a derivative of the antihypertensive medication losartan, is primarily studied for its biological activity related to the modulation of the renin-angiotensin system (RAS). This article explores its mechanism of action, pharmacokinetics, effects on cellular processes, and relevant case studies.

Target of Action
this compound acts as a selective antagonist for the Angiotensin II Type 1 (AT1) receptor . By blocking this receptor, it inhibits the vasoconstrictive effects of angiotensin II, leading to vasodilation and decreased blood pressure.

Mode of Action
The compound works through reversible and competitive inhibition , preventing angiotensin II from binding to the AT1 receptor. This blockade results in reduced intracellular calcium signaling, promoting vasodilation and lowering blood pressure.

Pharmacokinetics

This compound is rapidly absorbed following oral administration, with peak plasma concentrations reached within 1 to 2 hours . It has a high protein binding capacity, primarily to albumin, which influences its distribution and efficacy in therapeutic settings.

Cellular Effects

Research indicates that this compound shares similar cellular effects with losartan. It has been shown to reduce T-cell and B-cell activation by decreasing cell vitality and pro-inflammatory cytokine production. This suggests potential applications in conditions characterized by inflammation and immune dysregulation.

The primary metabolic pathways for this compound involve oxidation, hydroxylation, and glucuronidation. The conversion of losartan to its active metabolite E-3174 occurs via oxidation facilitated by cytochrome P450 enzymes .

Environmental Impact and Toxicity Studies

Recent studies have examined the environmental impact of losartan in marine ecosystems. For instance, research conducted under coastal ocean acidification scenarios demonstrated that losartan concentrations affected marine invertebrates' physiological responses. The lowest observed effect concentrations (LOECs) varied depending on pH levels, indicating that environmental factors can modulate the compound's toxicity .

Parameter Value
Water LOEC (Echinometra lucunter)50-100 mg/L at varying pH levels
Sediment LOEC (sea urchin)1.0 μg/g across tested pH levels
Bivalve exposure LOEC3000 ng/L in water at pH 8.0 and 7.6

Study on Marine Organisms

A study evaluated the effects of losartan on marine organisms under different pH conditions. Results indicated that losartan's toxicity increased under acidic conditions, which is significant given current concerns about ocean acidification .

Pharmacological Applications

This compound has been investigated for its therapeutic potential beyond hypertension. Research is ongoing into its efficacy for treating heart failure and diabetic nephropathy. In animal models, it has demonstrated protective effects against renal injury associated with IgA nephropathy .

Eigenschaften

IUPAC Name

5-[2-[4-[[2-butyl-4-chloro-5-(methoxymethyl)imidazol-1-yl]methyl]phenyl]phenyl]-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN6O/c1-3-4-9-21-25-22(24)20(15-31-2)30(21)14-16-10-12-17(13-11-16)18-7-5-6-8-19(18)23-26-28-29-27-23/h5-8,10-13H,3-4,9,14-15H2,1-2H3,(H,26,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPHOQTPUEWOTNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)COC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.